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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone H, a prenylated flavonoid, and its analogues have garnered significant

interest in the scientific community due to their diverse pharmacological activities.

Understanding the relationship between the chemical structure of these compounds and their

biological efficacy is crucial for the development of novel therapeutic agents. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of

Sophoraflavanone H analogues, supported by experimental data, detailed protocols, and

pathway visualizations to aid in drug discovery and development efforts.

Core Structure and Key Modifications
The fundamental structure of sophoraflavanones consists of a flavanone backbone,

characterized by a three-ring system (A, B, and C rings). The biological activity of these

compounds is significantly influenced by the type and position of various substituents on this

core structure. Key modifications that dictate the potency and selectivity of Sophoraflavanone
H analogues include:

Prenylation and Related Moieties: The presence, type (prenyl, geranyl, lavandulyl), and

position of isoprenoid side chains on the A and B rings are critical determinants of bioactivity.

These lipophilic groups can enhance cell membrane permeability and interaction with

molecular targets.
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Hydroxylation Patterns: The number and location of hydroxyl (-OH) groups on the aromatic

rings influence the antioxidant potential and the ability to form hydrogen bonds with target

enzymes and receptors.

Other Substitutions: The addition of other functional groups, such as methoxy groups, can

alter the electronic properties and metabolic stability of the compounds.

Comparative Biological Activities of
Sophoraflavanone Analogues
The following tables summarize the quantitative data on the cytotoxic and antimicrobial

activities of Sophoraflavanone H analogues, providing a basis for direct comparison of their

potency.

Cytotoxic Activity Against Cancer Cell Lines
The cytotoxicity of various sophoraflavanone analogues has been evaluated against a range of

human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the compound required to inhibit the growth of 50% of the

cancer cells, are presented below.
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Compound Cell Line IC50 (µM) Reference

Sophoraflavanone G HL-60 (Leukemia) 12.5 [1]

HepG2 (Liver Cancer) 13.3 [1]

A549 (Lung Cancer) 7.7 (µg/mL) [1]

AGS (Gastric Cancer) 6.5 (µg/mL) [1]

DU-145 (Prostate

Cancer)
7.7 (µg/mL) [1]

Kurarinone HL-60 (Leukemia) 18.5 [1]

MCF-7 (Breast

Cancer)
22.2 [1]

A549 (Lung Cancer) 6.2 (µg/mL) [1]

PC-3 (Prostate

Cancer)
6.6 (µg/mL) [1]

Isomaackiaflavanone

A

HeLa (Cervical

Cancer)
16-36 [2]

SK-MEL-5

(Melanoma)
16-36 [2]

Isomaackiaflavanone

B

HeLa (Cervical

Cancer)
16-36 [2]

SK-MEL-5

(Melanoma)
16-36 [2]

Abyssinone V
HeLa (Cervical

Cancer)
16-36 [2]

SK-MEL-5

(Melanoma)
16-36 [2]

Structure-Activity Relationship Insights (Cytotoxicity): Studies have indicated that the presence

of a prenyl group at the C8 position contributes to cytotoxic activity.[2] Furthermore, the
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hydroxylation pattern on the B-ring is also a key determinant of potency.

Antimicrobial Activity
Sophoraflavanone analogues have demonstrated significant activity against a variety of

pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).

The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial

efficacy.

Compound Bacterial Strain MIC (µg/mL) Reference

Sophoraflavanone G
S. aureus (MRSA

clinical isolates)
0.5 - 8 [3]

mutans streptococci 0.5 - 4 (MBC) [4]

S. aureus

(Gentamicin-resistant)
0.05 [5]

MRSA (USA300) 3.9 (MIC90) [6]

Kurarinone MRSA (USA300) 7.8 (MIC90) [6]

Sophoraflavanone B MRSA 15.6 - 31.25

Structure-Activity Relationship Insights (Antimicrobial Activity): The lavandulyl group in

sophoraflavanone G is considered critical for its antibacterial activity.[6] Comparative studies

have shown that specific hydroxylation patterns on the A and B rings, such as 2',4'- or 2',6'-

dihydroxylation on the B ring and 5,7-dihydroxylation on the A ring, are important for anti-MRSA

activity.[7] The addition of an aliphatic group at the C6 or C8 position can also enhance this

activity.[7]

Signaling Pathways Modulated by
Sophoraflavanone Analogues
Sophoraflavanone G, a well-studied analogue, has been shown to exert its anti-inflammatory

and neuroprotective effects by modulating several key signaling pathways. Understanding

these pathways provides insight into the potential mechanisms of action for Sophoraflavanone
H and its other analogues.
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Signaling pathways modulated by Sophoraflavanone G.

As depicted, Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9 expression

by targeting the TNFR-mediated activation of MAPKs and the NF-κB signaling pathway, which

is crucial for its neuroprotective effects.[8][9] In models of inflammation induced by

lipopolysaccharide (LPS), Sophoraflavanone G exerts its anti-inflammatory effects by targeting

the PI3K/Akt and JAK/STAT pathways, while also activating the Nrf2/HO-1 antioxidant

response pathway.[10][11]
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Experimental Workflow for Structure-Activity
Relationship Studies
The process of elucidating the structure-activity relationship of novel Sophoraflavanone H
analogues typically follows a systematic workflow, from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Workflow

Synthesis of Analogues

Purification & Characterization
(HPLC, NMR, MS)

Primary Biological Screening
(e.g., Cytotoxicity, Antimicrobial)

Hit Identification

Lead Optimization
(Further Structural Modifications)

Secondary & Mechanistic Assays
(e.g., Western Blot, ELISA, Flow Cytometry)

SAR Analysis & QSAR Modeling In Vivo Studies
(Animal Models)
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A typical workflow for SAR studies of Sophoraflavanone H analogues.

Detailed Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key

assays are provided below.

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

Cancer cell lines

Complete cell culture medium

Sophoraflavanone H analogues (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the Sophoraflavanone H analogues in

culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the
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compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g.,

doxorubicin).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure

complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Materials:

Bacterial strains (e.g., MRSA)

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

Sophoraflavanone H analogues (dissolved in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:
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Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in the test wells.

Compound Dilution: Prepare a two-fold serial dilution of each Sophoraflavanone H
analogue in the appropriate broth in a 96-well plate.

Inoculation: Add the standardized bacterial inoculum to each well containing the compound

dilutions. Include a positive control (broth with bacteria, no compound) and a negative control

(broth only).

Incubation: Incubate the plates at 37°C for 16-20 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.[3]

By providing a structured overview of the current knowledge on the structure-activity

relationships of Sophoraflavanone H analogues, this guide aims to facilitate further research

and the rational design of more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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